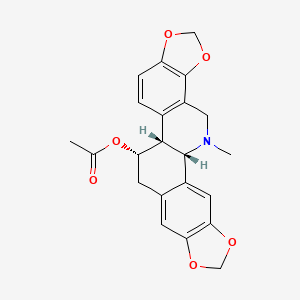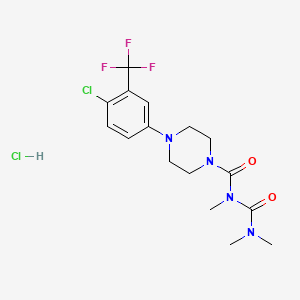![molecular formula C60H33AlN6O15S3 B12769176 aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate CAS No. 75431-69-5](/img/structure/B12769176.png)
aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate: is a complex organic compound with a molecular formula of C60H33AlN6O15S3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate typically involves the reaction of quinacridone derivatives with aluminum salts under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and acetone. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and reaction time .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinacridone derivatives, while reduction may produce dihydroquinolino compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate is used as a precursor for synthesizing other complex organic compounds.
Biology: In biology, this compound is explored for its potential use in biological assays and as a fluorescent marker due to its unique optical properties .
Medicine: In medicine, research is ongoing to investigate the potential therapeutic applications of this compound, including its use as an anticancer agent and in drug delivery systems .
Industry: In industry, this compound is used in the production of dyes and pigments due to its vibrant color and stability .
Wirkmechanismus
The mechanism of action of aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may interfere with cell division and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Quinacridone: A related compound with similar structural properties and applications in dyes and pigments.
Aluminum quinacridone-2-sulfonate: Another similar compound with comparable chemical properties and uses.
Uniqueness: Aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate is unique due to its specific structural configuration and the presence of both aluminum and sulfonate groups. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
75431-69-5 |
|---|---|
Molekularformel |
C60H33AlN6O15S3 |
Molekulargewicht |
1201.1 g/mol |
IUPAC-Name |
aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate |
InChI |
InChI=1S/3C20H12N2O5S.Al/c3*23-19-11-3-1-2-4-15(11)21-17-9-14-18(8-13(17)19)22-16-6-5-10(28(25,26)27)7-12(16)20(14)24;/h3*1-9H,(H,21,23)(H,22,24)(H,25,26,27);/q;;;+3/p-3 |
InChI-Schlüssel |
YQDDVIKRGHXRCN-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



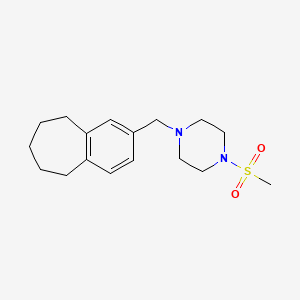




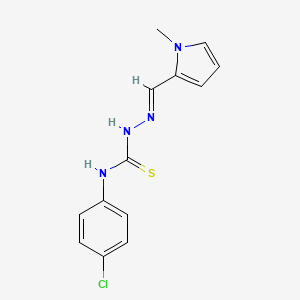
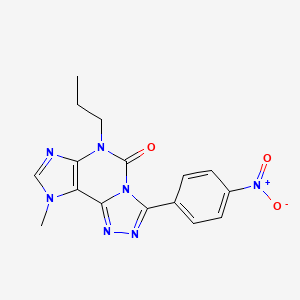

![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
